molecular formula C17H11FN2O5 B12505944 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate

Cat. No.: B12505944
M. Wt: 342.28 g/mol
InChI Key: ZVAHJSDNEDHXJG-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, an oxadiazole ring, and a fluorobenzoate moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the oxadiazole ring via a condensation reaction with appropriate reagents. The final step involves esterification with 4-fluorobenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated moiety makes it useful in imaging studies using techniques like NMR or PET.

Medicine

In medicine, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The fluorobenzoate moiety can enhance the compound’s binding affinity and stability, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-bromobenzoate

Uniqueness

The presence of the fluorine atom in [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.

This detailed article provides a comprehensive overview of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11FN2O5

Molecular Weight

342.28 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate

InChI

InChI=1S/C17H11FN2O5/c18-12-4-1-10(2-5-12)17(21)22-8-15-19-16(20-25-15)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2

InChI Key

ZVAHJSDNEDHXJG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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